2-(4-(isopropylsulfonyl)phenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide
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Description
2-(4-(isopropylsulfonyl)phenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C25H32N2O5S and its molecular weight is 472.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
- A series of N-aryl/aralkyl substituted-2"[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized, showcasing potential biological activities, particularly against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, indicating a promising area for therapeutic application (H. Khalid et al., 2014).
- Another study focused on the synthesis of compounds via conventional and microwave-assisted protocols, exploring their inhibitory potential against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes, contributing to the understanding of their pharmacological potential (N. Virk et al., 2018).
- The reaction of unsubstituted acetoacetamide with aromatic aldehydes led to the creation of 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides, with synthesized compounds being tested for antimicrobial and analgesic activities, demonstrating the compound's potential in medicinal chemistry (N. V. Nosova et al., 2020).
Pharmacological Characterization
- Pharmacological characterization of related compounds has demonstrated potential for the treatment of depression and addiction disorders, showcasing the relevance of these compounds in neuropharmacology (S. Grimwood et al., 2011).
Enzyme Inhibitory and Antibacterial Studies
- Synthesized derivatives of a related structure exhibited moderate to excellent activity against Gram-negative and Gram-positive bacteria, further emphasizing the importance of these compounds in developing new antibacterial agents (H. Khalid et al., 2016).
Structural Analysis
- Crystal structure analysis of compounds with similar structural motifs has contributed to the understanding of their conformation and potential interactions, which is crucial for the design of more effective and selective therapeutic agents (B. Raghuvarman et al., 2014).
Properties
IUPAC Name |
N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5S/c1-19(2)33(30,31)23-10-8-20(9-11-23)16-24(28)26-17-21-12-14-27(15-13-21)25(29)18-32-22-6-4-3-5-7-22/h3-11,19,21H,12-18H2,1-2H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWMTWPOHUUZES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.